What are the physical and chemical properties of Methyl 5-Methylnicotinate?
What are the physical and chemical properties of Methyl 5-Methylnicotinate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 5-Methylnicotinate
Abstract
Methyl 5-Methylnicotinate (CAS No: 29681-45-6) is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block derived from nicotinic acid (Vitamin B3), it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex organic compounds.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, standardized protocols for its synthesis and analysis, and insights into its chemical reactivity and biological relevance. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile compound for laboratory and industrial applications.
Compound Identification and Core Properties
Methyl 5-Methylnicotinate is structurally characterized by a pyridine ring substituted with a methyl group at the 5-position and a methyl ester at the 3-position. This arrangement of functional groups dictates its chemical behavior and physical characteristics.
Structural and Physical Data Summary
The fundamental physical and chemical identification data for Methyl 5-Methylnicotinate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29681-45-6 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | White to light yellow crystalline solid/powder | [4] |
| Melting Point | 46-50 °C | |
| Boiling Point | 90 °C @ 3 mmHg | |
| Solubility | Soluble in methanol and chloroform. | [2] |
| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.49 ± 0.20 | [4] |
| Synonyms | Methyl 5-methylpyridine-3-carboxylate, 5-Methylnicotinic acid methyl ester | |
| SMILES | Cc1cc(cnc1)C(=O)OC | |
| InChI Key | KQILMMLAGGFMCM-UHFFFAOYSA-N |
Chemical Properties and Reactivity Profile
The chemical nature of Methyl 5-Methylnicotinate is governed by the interplay between the electron-deficient pyridine ring and the electrophilic ester functional group.
Stability and Storage
The compound is noted to be air-sensitive, and storage under an inert atmosphere is recommended to prevent degradation. It should be stored in a cool, dark, and dry place. As an ester, it is susceptible to hydrolysis to the parent carboxylic acid (5-methylnicotinic acid) and methanol, a reaction catalyzed by the presence of strong acids or bases and water.
Reactivity and Synthetic Utility
The primary utility of Methyl 5-Methylnicotinate lies in its role as a synthetic intermediate.[1] The ester group is the most reactive site for transformations.
-
Reduction: The ester can be readily reduced to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol. This transformation is critical as this alcohol is itself a key intermediate for pharmaceuticals like Rupatadine fumarate.[4][5] Common reducing agents for this purpose include complex metal hydrides like sodium borohydride in the presence of activating agents, or stronger agents like lithium aluminum hydride.
-
Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to transesterification (with other alcohols), amidation (with amines), or hydrolysis (with water).[6] This reactivity allows for the conversion of the methyl ester into a wide array of other functional groups, expanding its synthetic versatility.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of Methyl 5-Methylnicotinate. While comprehensive, peer-reviewed spectral datasets are not widely published, the expected spectral characteristics can be reliably predicted based on the known structure. The following sections provide these expected values and serve as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.9 - 9.1 | Singlet (s) or Doublet (d) | 1H | H-2 (Pyridine ring, adjacent to N) |
| ~8.2 - 8.4 | Singlet (s) or Doublet (d) | 1H | H-6 (Pyridine ring, adjacent to N) |
| ~8.0 - 8.2 | Singlet (s) or Triplet (t) | 1H | H-4 (Pyridine ring) |
| ~3.9 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |
| ~2.4 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O (Ester carbonyl) |
| ~152 | C-2 (Pyridine ring) |
| ~148 | C-6 (Pyridine ring) |
| ~137 | C-4 (Pyridine ring) |
| ~132 | C-5 (Pyridine ring) |
| ~128 | C-3 (Pyridine ring) |
| ~52 | -OCH₃ (Ester methyl) |
| ~18 | -CH₃ (Pyridine methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1730 - 1715 | C=O Stretch | Ester |
| ~1590 | C=C / C=N Stretch | Aromatic (Pyridine) |
| ~1300 - 1100 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Methyl 5-Methylnicotinate, the expected molecular ion peak would be:
-
[M]⁺: m/z ≈ 151.16
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of Methyl 5-Methylnicotinate, designed for reproducibility and scientific integrity.
Synthesis Workflow
The most common laboratory synthesis is the Fischer esterification of 5-methylnicotinic acid.[4][7]
Caption: General workflow for the synthesis of Methyl 5-Methylnicotinate.
Step-by-Step Synthesis Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylnicotinic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of methanol (e.g., 5-10 volumes). Begin stirring.
-
Activation: Carefully and slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirring suspension. The addition is exothermic and will generate HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-85°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Workup - Quenching: Cool the mixture to room temperature and then pour it slowly over crushed ice or into ice-cold water.[4]
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH reaches ~8.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
Step-by-Step Analytical Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the chemical shifts to TMS (0.00 ppm).
-
-
FTIR-ATR Spectroscopy:
-
Background: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the anvil.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
-
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like ethyl acetate or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Data Acquisition: The sample is vaporized and separated on the GC column before entering the mass spectrometer, which records the mass-to-charge ratio of the resulting ions.
-
Applications and Biological Context
Methyl 5-Methylnicotinate is primarily a synthetic building block.[1] Its importance stems from its relationship to nicotinic acid (Niacin/Vitamin B3), a crucial molecule in cellular metabolism and a therapeutic agent for dyslipidemia.[9][10]
Role in Drug Development
Nicotinic acid derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[9][11] The parent molecule, nicotinic acid, is known to favorably modulate blood lipid profiles by reducing LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.[12]
Mechanism of Action of Nicotinic Acid
The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes (fat cells).[13][14]
Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.
Binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[14] This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). The subsequent decrease in the phosphorylation and activation of hormone-sensitive lipase results in reduced hydrolysis of triglycerides and a significant decrease in the release of free fatty acids from adipose tissue into the bloodstream.[12] Since the liver uses circulating free fatty acids as a primary substrate for synthesizing triglycerides and VLDL (the precursor to LDL), this reduction in substrate availability leads to lower VLDL and LDL production.[12][13]
Safety and Handling
Methyl 5-Methylnicotinate is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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